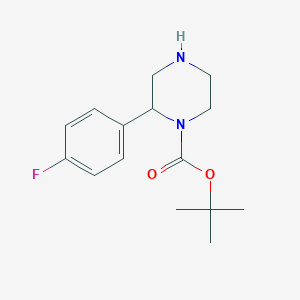

Tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate

Description

tert-Butyl 2-(4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a 4-fluorophenyl substituent at the 2-position of the piperazine ring. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing properties of the fluorine atom on the aromatic ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses. Its applications span drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, where the fluorine atom enhances metabolic stability and binding affinity .

Properties

Molecular Formula |

C15H21FN2O2 |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 |

InChI Key |

QXDZFQJKFNXQTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate generally involves two key steps:

- Formation of the 4-fluorophenyl-substituted piperazine core

- Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group

This strategy allows selective functionalization and stabilization of the piperazine nitrogen, an important feature for further synthetic applications.

Summary Table of Key Conditions:

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| SNAr reaction | Piperazine + 1,2-difluoro-4-nitrobenzene | Toluene/xylene | 80–90 | 3–6 | Aromatic hydrocarbon solvent |

| Boc protection | Di-tert-butyl dicarbonate | Toluene/xylene | Room temperature | Not specified | Protects piperazine nitrogen |

| Nitro reduction | Pd/C catalyst | Toluene/xylene | Not specified | Not specified | Converts nitro to amine |

This method is described in patent literature and is a classical approach for preparing Boc-protected fluorophenylpiperazines.

Alternative Method: Coupling via Acid Chloride Intermediates

Another approach involves the preparation of acid chloride intermediates followed by coupling with Boc-protected piperazine:

- Oxalyl chloride is added dropwise to carboxylic acid derivatives at 0–5 °C to form acid chlorides.

- The acid chloride is then reacted with tert-butoxycarbonylpiperazine in dichloromethane (DCM) with triethylamine as a base at 0–5 °C, followed by stirring at room temperature for 12 hours.

- Workup includes washing with sodium bicarbonate solution, brine, drying, and purification by silica gel chromatography.

This method yields Boc-protected piperazine derivatives with moderate to good yields (40–70%) and is useful for sensitive substrates requiring mild reaction conditions.

Modified Bruylants Reaction for Sterically Congested Derivatives

A specialized preparation of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate uses a modified Bruylants reaction:

- The reaction involves 1-ethynyl-4-fluorobenzene and a Boc-protected piperazine derivative.

- Conducted under argon atmosphere with flame-dried glassware to avoid moisture.

- The product is obtained as a white powder with high yield (~86%) and recrystallized from ethyl acetate.

- This method is particularly suited for synthesizing sterically hindered piperazine derivatives with quaternary carbons.

Nucleophilic Substitution Using Boc-Protected Piperazine

In another reported synthesis:

- 4-chlorobutanal dimethyl acetal is reacted with tert-butyl piperazine-1-carboxylate in anhydrous dimethylformamide (DMF) at 100 °C for 24 hours.

- The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- Purification by silica gel chromatography yields the target compound with moderate yield (~42%).

Summary of Reaction Conditions and Yields

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| SNAr + Boc protection + reduction | Piperazine, 1,2-difluoro-4-nitrobenzene, Boc anhydride, Pd/C | Toluene, xylene | 40–90 | 3–6 h (SNAr), varies | Not specified | Classical route, aromatic solvents |

| Acid chloride coupling | Oxalyl chloride, Boc-piperazine, triethylamine | DCM | 0–5 (acid chloride), RT (coupling) | 12 h (coupling) | 40–70 | Mild conditions, chromatography |

| Modified Bruylants reaction | 1-ethynyl-4-fluorobenzene, Boc-piperazine | Not specified (anhydrous) | RT | Not specified | ~86 | For sterically hindered derivatives |

| Nucleophilic substitution | 4-chlorobutanal dimethyl acetal, Boc-piperazine | DMF | 100 | 24 h | ~42 | High temperature, longer time |

Detailed Research Findings

- The SNAr approach is efficient for introducing fluorophenyl groups onto piperazine rings, especially using aromatic hydrocarbons like toluene or xylene as solvents, which facilitate the reaction and subsequent reduction steps.

- Boc protection using di-tert-butyl dicarbonate is a standard method, compatible with various solvents and reaction conditions, providing good protection for the piperazine nitrogen.

- Reduction of nitro groups to amines using palladium on carbon is a reliable catalytic hydrogenation step, often carried out in the same solvent system, simplifying the process.

- The acid chloride coupling method offers a mild alternative for sensitive substrates, preventing side reactions and allowing for easier purification by chromatography.

- The Bruylants reaction variant enables the synthesis of more complex and sterically hindered piperazine derivatives, expanding the chemical space accessible with this scaffold.

- Nucleophilic substitution with chlorobutanal derivatives in DMF at elevated temperature provides another synthetic route, though with moderate yields and longer reaction times.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology: The compound is studied for its potential effects on neurotransmitter receptors and enzymes.

Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Substitution Patterns

tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate derivatives :

Compounds with substituents at the 4-position of the piperazine ring (e.g., tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate ) exhibit distinct conformational preferences compared to the 2-substituted target compound. The steric congestion at the 4-position in such derivatives reduces rotational freedom, as evidenced by Hirshfeld surface analyses showing weak C–H⋯O and C–H⋯π interactions in crystal structures . In contrast, 2-substituted derivatives like the target compound may adopt conformations that favor π-stacking or hydrogen bonding with adjacent molecules due to reduced steric hindrance.tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :

Substitution at the 3-position (e.g., compound 2l in ) introduces a triazole ring, which enhances hydrogen-bonding capacity and metal coordination. This contrasts with the 4-fluorophenyl group in the target compound, which primarily contributes to lipophilicity and aromatic interactions.

Steric and Electronic Effects

Functional Group Modifications and Reactivity

Fluorine-Containing Derivatives

tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (C20) :

Replacing the 4-fluorophenyl group with a 2-fluoropyridinyl moiety alters electronic and hydrogen-bonding properties. The pyridine nitrogen enhances solubility in polar solvents, while fluorine at the 2-position directs electrophilic substitution reactions.

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro and Amino Derivatives: tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate features electron-donating amino groups, enhancing nucleophilicity at the aromatic ring. This contrasts with the electron-withdrawing fluorine in the target compound, which deactivates the ring toward electrophilic attack .

- Trifluoromethyl Derivatives :

The trifluoromethyl group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate significantly increases lipophilicity (logP ≈ 3.2) compared to the fluorine-substituted target compound (logP ≈ 2.5).

Antimalarial Activity

- N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]piperidine-4-sulfonamide : This derivative, synthesized using tert-butyl piperazine intermediates, exhibits potent fast-killing activity against Plasmodium falciparum (IC₅₀ = 12 nM). The 4-fluorophenyl group enhances membrane permeability, while the sulfonamide moiety interacts with parasitic enzymes.

Enzyme Inhibition

- Carbazole-Piperazine Derivatives :

Compounds like WK-26 act as DNMT1 inhibitors (IC₅₀ = 0.8 μM) through π-stacking interactions between the carbazole core and the enzyme’s active site. The tert-butyl group in these derivatives improves metabolic stability compared to unsubstituted piperazines.

Key Reactions for Piperazine Functionalization

- Buchwald–Hartwig Amination : Used in to couple tert-butyl piperazine-1-carboxylate with 3-bromo-2-fluoropyridine (yield: 58–72%).

- Reductive Amination: Applied in to synthesize diamino derivatives (yield: 52%) using CuI and ethylene glycol.

- Protection/Deprotection Strategies : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane) to regenerate the free piperazine, a step critical for further derivatization .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Biological Activity

Tert-butyl 2-(4-fluorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 250.29 g/mol. The compound features a piperazine core with a tert-butyl ester and a fluorinated phenyl group, which contribute to its unique chemical properties and biological interactions.

Synthesis Route

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Derivative : The reaction of tert-butyl bromoacetate with 4-fluorophenylpiperazine under basic conditions.

- Purification : Utilizing column chromatography to isolate the desired product.

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism may involve:

- Inhibition of Protein Synthesis : Similar to oxazolidinones, this compound may interfere with bacterial protein synthesis, making it effective against gram-positive pathogens.

- Receptor Modulation : Preliminary studies suggest it may modulate neurotransmitter receptor activities, influencing physiological responses such as mood and appetite regulation.

Antimicrobial Activity

In a study assessing various piperazine derivatives, this compound demonstrated potent antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These results indicate that the compound has promising potential as an antimicrobial agent .

Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperazine derivatives found that this compound exhibited antidepressant-like activity in animal models. The behavioral assays indicated significant improvements in depressive symptoms when administered at doses ranging from 10 to 30 mg/kg .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate | Fluorinated phenyl group | Potential anti-inflammatory effects |

| Tert-butyl 4-[4-amino-2-fluorophenyl]piperazine-1-carboxylate | Amino substitution on phenyl | Antidepressant-like activity |

| Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | Cyano and nitro substitutions | Diverse neuropharmacological effects |

This table highlights the unique position of this compound within this class of compounds, particularly its dual role in antimicrobial and neuropharmacological activities.

Q & A

Q. What in vitro models best assess neurotoxicity risks?

- Primary neuronal cultures or SH-SY5Y cells are treated with the compound (0.1–100 µM), measuring apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays). Dose-response curves (IC₅₀) inform safety margins .

Methodological Notes

- Data Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters (ADPs) highlight dynamic disorder in crystal lattices .

- Pharmacology : Combine patch-clamp electrophysiology with calcium imaging to correlate receptor binding and functional responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.